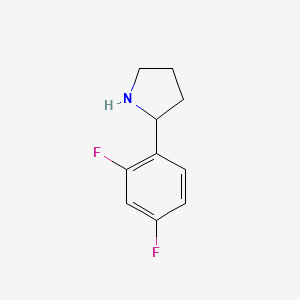

2-(2,4-Difluorophenyl)pyrrolidine

概要

説明

2-(2,4-Difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11F2N It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 2,4-difluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 2,4-difluorobenzaldehyde is first converted to a Grignard reagent and then reacted with pyrrolidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

2-(2,4-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.

科学的研究の応用

2-(2,4-Difluorophenyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-(2,4-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

2-(2,4-Difluorophenyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

Pyrrolidine-2,3-diones: These compounds share the pyrrolidine core but have different substituents and functional groups.

Uniqueness

2-(2,4-Difluorophenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,4-difluorophenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

生物活性

2-(2,4-Difluorophenyl)pyrrolidine is a chiral organic compound notable for its unique structural characteristics, which include a pyrrolidine ring substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. Its molecular formula is C₁₀H₁₂F₂N, with a molecular weight of approximately 183.2 g/mol.

The presence of fluorine atoms in the difluorophenyl group enhances the compound's lipophilicity, influencing its interactions within biological systems. The synthesis of this compound can be achieved through various methods, including:

- Acylation and Alkylation : Typical reactions involving amines.

- Coupling Reactions : Due to the presence of the pyrrolidine nitrogen.

One common synthetic route involves the reaction of 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole using borane-ammonia complexes under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Key findings include:

- Protein Kinase Inhibition : The compound has shown promise in inhibiting specific protein kinases, which play crucial roles in cellular signaling pathways.

- Binding Affinity : Interaction studies reveal that this compound may interact with serotonin and dopamine receptors, suggesting implications for mood regulation and cognitive functions.

- Potential Therapeutic Applications : The compound's structural features indicate potential applications in treating neurological disorders and other conditions influenced by neurotransmitter systems.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to modulate the activity of specific receptors or enzymes, leading to various biological effects. Preliminary studies suggest that its interactions may influence pathways involved in mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can significantly affect cellular signaling pathways by inhibiting key protein kinases. For instance, a study reported that this compound effectively reduced kinase activity in cultured cells.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. Notably, studies indicated that it could achieve effective concentrations in target tissues when administered via specific routes (e.g., intraperitoneal injection) but exhibited variable efficacy based on metabolic profiles .

- Comparative Studies : When compared to structurally similar compounds, this compound demonstrated enhanced potency and selectivity for certain biological targets. This suggests that the difluorophenyl substitution may confer advantages in terms of receptor binding affinity and overall therapeutic efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the standard synthetic routes for 2-(2,4-Difluorophenyl)pyrrolidine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a 2,4-difluorophenyl precursor (e.g., a Grignard reagent or aryl halide) with a pyrrolidine derivative. For example, a palladium-catalyzed cross-coupling reaction under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Key steps include:

- Purification via column chromatography using silica gel and a solvent gradient (e.g., hexane/ethyl acetate).

- Monitoring reaction progress by thin-layer chromatography (TLC) .

Q. Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : and NMR to verify the pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic fluorine substitution patterns (e.g., splitting in NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (183.2 g/mol) and fragmentation patterns.

- FTIR : Peaks at ~1450 cm (C-F stretching) and ~2800 cm (pyrrolidine C-H vibrations) .

Q. Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

To enhance enantiomeric purity:

- Use chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) during ring-closing reactions.

- Employ chiral stationary phases in preparative HPLC (e.g., cellulose-based columns) for resolution of racemic mixtures.

- Monitor enantiomeric excess (ee) via chiral GC or HPLC with UV/fluorescence detection .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?

Methodological Answer:

Discrepancies may arise from variations in reaction conditions. To address this:

- Apply factorial design of experiments (DoE) to systematically test variables (e.g., temperature, catalyst loading, solvent polarity).

- Use response surface methodology (RSM) to identify optimal conditions.

- Validate reproducibility via triplicate runs under controlled parameters (e.g., anhydrous solvents, inert atmosphere) .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust.

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Refer to Safety Data Sheets (SDS) for acute toxicity data (Category 4 for oral/dermal/inhalation hazards) .

Q. Advanced: What computational methods elucidate the reaction mechanism of fluorophenyl-pyrrolidine coupling?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model transition states and intermediates (e.g., using Gaussian or ORCA software).

- Analyze bond dissociation energies (BDEs) for fluorine substituents to predict regioselectivity.

- Validate computational models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. Advanced: How can researchers assess the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen for kinase inhibition or receptor binding (e.g., radioligand displacement assays using -labeled ligands).

- Cellular uptake studies : Use fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization.

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Q. Basic: How is purity validated for this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; purity >97% is acceptable for most studies.

- Elemental Analysis : Compare measured C, H, N, and F content to theoretical values (deviation <0.4%).

- Melting Point : Consistency with literature values (if crystalline) .

Q. Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

- Store under argon at –20°C in amber vials to prevent photodegradation.

- Add stabilizers (e.g., 0.1% BHT) for radical scavenging.

- Monitor stability via accelerated aging studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Q. Advanced: How do fluorine substituents influence the compound’s electronic properties?

Methodological Answer:

- Electron-withdrawing effect : Fluorine atoms increase the compound’s electrophilicity, which can be quantified via Hammett substituent constants (, ).

- Conformational analysis : Use X-ray crystallography (e.g., Cambridge Structural Database entries) or DFT to study fluorine-induced ring puckering in pyrrolidine .

特性

IUPAC Name |

2-(2,4-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDQGGCTXDBBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408433 | |

| Record name | 2-(2,4-difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-05-3 | |

| Record name | 2-(2,4-Difluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。